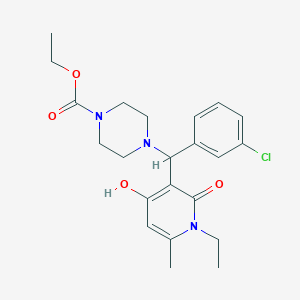
Ethyl 4-((3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. Its structure combines elements of piperazine and dihydropyridine, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on available research.
Chemical Structure
The compound's structure can be broken down as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Dihydropyridine Moiety : Contributes to the compound's biological activity, particularly in cardiovascular and neuropharmacological contexts.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings.
Anticholinesterase Activity
Research indicates that compounds similar to those containing piperazine and dihydropyridine structures exhibit significant anticholinesterase activity. For instance, related compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. In one study, a derivative exhibited an IC50 value of 46.42 µM against BChE, suggesting potential for further development in treating cognitive disorders .
Antimicrobial Properties
The compound's structural components suggest possible antimicrobial properties. For example, derivatives based on similar frameworks have demonstrated antibacterial activity against strains such as E. coli and S. aureus at minimal inhibitory concentrations (MIC) around 256 µg/mL . This suggests that the compound may be explored for its efficacy in treating bacterial infections.
Analgesic Effects
Certain piperazine derivatives have shown analgesic properties superior to traditional analgesics like acetylsalicylic acid in preclinical models. The mechanism is believed to involve modulation of pain pathways through central nervous system interactions . Further studies are needed to confirm these effects specifically for the compound .
Case Studies and Research Findings
Several studies have detailed the synthesis and biological evaluation of similar compounds:
- Synthesis and Antinociceptive Activity : A study synthesized various piperazine derivatives and evaluated their analgesic effects using formalin-induced pain models in rodents. Results indicated a dose-dependent response, with some compounds showing significant reductions in pain behavior compared to controls .
- Neuroprotective Effects : Investigations into related compounds have highlighted their neuroprotective capabilities against ischemic damage in neuronal cell cultures, suggesting that modifications to the piperazine structure can enhance neuroprotection .
- Mechanistic Studies : Molecular docking studies have been employed to understand how these compounds interact with specific receptors involved in neurotransmission, providing insights into their potential as therapeutic agents for neurological disorders .
Data Tables
Propriétés
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-4-26-15(3)13-18(27)19(21(26)28)20(16-7-6-8-17(23)14-16)24-9-11-25(12-10-24)22(29)30-5-2/h6-8,13-14,20,27H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCERCKZOHWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













